2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide belongs to a broader class of compounds that include fused heterocyclic 1,2,4-triazoles. These compounds are synthesized through a multi-step process starting from commercially available acids and amidoximes. The synthetic approach aims to develop novel compounds with diverse biological properties, including the possible pharmacological activity of the synthesized compounds (Karpina et al., 2019).
Antiproliferative Activity
Compounds related to the one have been studied for their antiproliferative activity. For instance, [1,2,4]triazolo[4,3-b]pyridazine derivatives were synthesized and tested for their potential to inhibit the proliferation of endothelial and tumor cells. This research contributes to the understanding of the antiproliferative effects of triazolo[4,3-b]pyridazine derivatives in a medicinal context (Ilić et al., 2011).
Antiviral Activity
Some derivatives of triazolo[4,3-b]pyridazine have shown promising antiviral activities. Specifically, certain compounds have demonstrated significant effects against the hepatitis A virus (HAV). This illustrates the potential of these compounds in antiviral therapies and highlights the importance of ongoing research in this area (Shamroukh & Ali, 2008).
Antioxidant Properties
Research has also focused on the antioxidant properties of compounds within the same family. These studies have involved synthesizing new derivatives and evaluating their antioxidant abilities, which can provide insights into the potential therapeutic applications of these compounds (Shakir et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[4,3-b]pyridazine scaffold have been associated with various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which can accept and donate hydrogen bonds, allows the compound to interact with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures
Result of Action
Given the diverse pharmacological activities associated with similar compounds , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-27-15-6-5-13(10-16(15)28-2)20-23-22-17-7-8-19(24-25(17)20)30-12-18(26)21-11-14-4-3-9-29-14/h3-10H,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIFRKPNGRYUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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